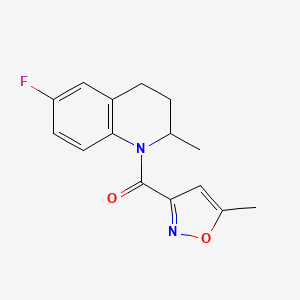
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a fluorine atom and a methyl group, as well as an oxazole ring system substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of a base.
Fluorination and Methylation: The quinoline ring is then fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide, followed by methylation using methyl iodide.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reaction: The final step involves coupling the fluorinated and methylated quinoline derivative with the oxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its unique structure and functional groups make it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone: Similar structure with a chlorine atom instead of a fluorine atom.
(6-fluoro-2-ethyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone: Similar structure with an ethyl group instead of a methyl group.
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-ethyl-1,2-oxazol-3-yl)methanone: Similar structure with an ethyl group on the oxazole ring instead of a methyl group.
Uniqueness
The uniqueness of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1,2-oxazol-3-yl)methanone lies in its specific combination of functional groups and ring systems. The presence of both a fluorine atom and a methyl group on the quinoline ring, along with a methyl-substituted oxazole ring, imparts unique chemical and biological properties to the compound. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H15FN2O2 |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C15H15FN2O2/c1-9-3-4-11-8-12(16)5-6-14(11)18(9)15(19)13-7-10(2)20-17-13/h5-9H,3-4H2,1-2H3 |
Clave InChI |
XQVYDCNYTHFIOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(N1C(=O)C3=NOC(=C3)C)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-ethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B12492525.png)
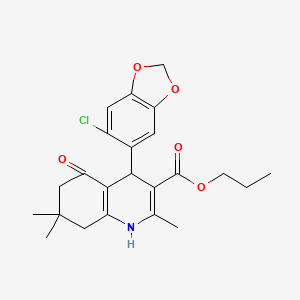
![Methyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12492532.png)
![2-chloro-4-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12492542.png)
![9-ethyl-3-{[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole](/img/structure/B12492550.png)
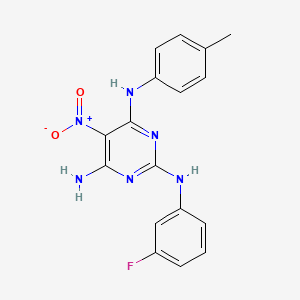
![2-[(2-Fluoro-benzyl)-(toluene-4-sulfonyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B12492567.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12492577.png)
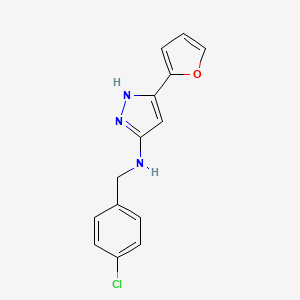
![2-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}indene-1,3-dione](/img/structure/B12492590.png)

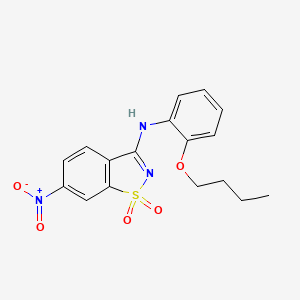
![Ethyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492615.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492618.png)
